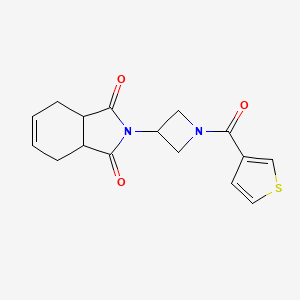
2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , also known by its CAS number 1787879-71-3 , is a novel organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H16N2O3S, with a molecular weight of 316.4 g/mol . The structure includes a thiophene moiety and an azetidine ring, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound show promising antibacterial properties. For example, related compounds have demonstrated significant potency against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
- Anticancer Properties : Similar azetidine derivatives have been shown to possess antiproliferative effects in cancer cell lines. For instance, compounds derived from azetidine frameworks have been evaluated for their ability to inhibit tubulin polymerization in MCF-7 breast cancer cells, resulting in significant cytotoxic effects with IC50 values between 10–33 nM .
- Mechanisms of Action : The compound's mechanism may involve interaction with specific enzymes or cellular targets. For example, some azetidine derivatives are known to inhibit DNA gyrase and topoisomerase IV in bacterial cells without affecting human topoisomerases, suggesting a selective antibacterial mechanism .
Antibacterial Activity
A study highlighted the antibacterial potency of azetidine derivatives against E. coli and S. aureus, with IC50 values indicating strong inhibition compared to standard antibiotics like ampicillin. The presence of thiophene in the structure enhances hydrophobic interactions essential for binding to bacterial enzymes .
Anticancer Activity
In another investigation focused on the anticancer properties of azetidine derivatives, compounds demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). The study reported that these compounds induce apoptosis and disrupt microtubule dynamics, which are critical for cancer cell proliferation .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-14(10-5-6-22-9-10)17-7-11(8-17)18-15(20)12-3-1-2-4-13(12)16(18)21/h1-2,5-6,9,11-13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWMEOSWGGSEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














